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Foreword
In the landscape of modern pharmaceutical development, the strategic design and synthesis of

complex molecular architectures are paramount. Success in this endeavor often hinges on the

availability of highly functionalized, versatile building blocks. 2-Chloro-4-
(methoxycarbonyl)benzoic acid has emerged as such a critical intermediate, particularly in

the synthesis of novel therapeutics targeting metabolic diseases. This guide provides an in-

depth exploration of its chemical properties, a robust synthetic pathway, and its key reactivity,

offering researchers and drug development professionals a comprehensive technical resource.

The methodologies and insights presented herein are grounded in established chemical

principles and supported by authoritative literature, ensuring both scientific integrity and

practical applicability.

Molecular Overview and Physicochemical
Properties
2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a trifunctional

aromatic compound featuring a carboxylic acid, a methyl ester, and a chloro substituent on a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1368300?utm_src=pdf-interest
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.benchchem.com/product/b1368300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzene ring.[1][2] This unique arrangement of functional groups provides multiple, orthogonal

sites for chemical modification, making it an exceptionally valuable precursor for complex target

molecules in medicinal chemistry.[3]

Key Identifiers and Properties
The fundamental properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid are summarized

in the table below. It is important to note that while some physical properties are based on

experimental data for analogous compounds, others are high-quality predictions that provide

valuable guidance for experimental design.

Property Value Source(s)

CAS Number 431888-57-2 [1][2][4]

Molecular Formula C₉H₇ClO₄ [1][4]

Molecular Weight 214.60 g/mol [1][5]

Appearance Off-white to light brown solid [2]

Melting Point

No experimental data

available. The analogous 2-

fluoro derivative melts at 154-

155 °C.

[3]

Boiling Point 360.3 ± 27.0 °C (Predicted) [2]

Density 1.413 ± 0.06 g/cm³ (Predicted) [2]

pKa 2.43 ± 0.25 (Predicted) [2]

Solubility

Soluble in common organic

solvents like DMSO, DMF, and

alcohols.

Storage

Store sealed in a dry

environment at room

temperature.

[2][6]

Structural and Conformational Analysis
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The steric hindrance imposed by the ortho-chloro substituent significantly influences the

molecule's conformation. Based on X-ray crystallographic studies of the highly similar 2-fluoro-

4-(methoxycarbonyl)benzoic acid, the benzene ring and the methoxycarbonyl group at position

4 are expected to be nearly coplanar to maximize resonance stabilization.[3] However, the

carboxylic acid group at position 1 is forced out of the plane of the aromatic ring, exhibiting a

considerable dihedral angle.[3] This twisting is a direct consequence of steric repulsion

between the carboxylic acid's carbonyl oxygen and the chloro substituent, a critical feature that

governs the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, a

detailed analysis based on its structure and data from analogous compounds allows for a

reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each of the

aromatic protons due to their unique electronic environments.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the

range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm).

The proton at C5 (ortho to the ester) will likely appear as a doublet.

The proton at C6 (ortho to the carboxylic acid) will appear as a doublet.

The proton at C3 (ortho to the chloro group) will likely be a doublet of doublets, coupled to

both adjacent protons.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ

3.9-4.0 ppm, consistent with a methyl ester.[3]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals:
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Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range are expected, one for the

carboxylic acid and one for the methyl ester.

Aromatic Carbons (Ar-C): Six signals will be present. The four carbons bearing substituents

(C1, C2, C4, and the carbon attached to the ester) will appear in the δ 120-140 ppm range.

The two carbons bearing protons (C3, C5, C6) will also resonate in this region.

Methoxy Carbon (-OCH₃): A signal around δ 52-53 ppm is characteristic of the methyl ester

carbon.[3]

Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups:

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of

the hydrogen-bonded carboxylic acid O-H stretch.[7]

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O

stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually

found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[7]

C-O Stretch: Strong bands in the 1200-1320 cm⁻¹ region correspond to C-O stretching of the

acid and ester groups.[7]

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be

attributed to the C-Cl stretch.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show:

Molecular Ion (M⁺): A molecular ion peak at m/z 214.[8]

Isotope Peak (M+2): A characteristic peak at m/z 216 with approximately one-third the

intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]

Key Fragments: Common fragmentation pathways would include the loss of the methoxy

group (•OCH₃) to give a fragment at m/z 183, and the loss of the carboxylic acid group
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(•COOH) to give a fragment at m/z 169.

Synthesis and Purification
A practical and scalable synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid can be

logically adapted from established industrial processes for structurally related halogenated

benzoic acids.[10] The following multi-step sequence, starting from the readily available

dimethyl terephthalate, represents a robust and efficient pathway.

Dimethyl Terephthalate Nitration
(HNO₃/H₂SO₄)

Step 1 Methyl 2-nitroterephthalate Selective Hydrolysis
(NaOH)

Step 2 2-Nitro-4-(methoxycarbonyl)benzoic acid Reduction
(e.g., H₂, Pd/C)

Step 3 2-Amino-4-(methoxycarbonyl)benzoic acid Sandmeyer Reaction
(NaNO₂, HCl, CuCl)

Step 4 2-Chloro-4-(methoxycarbonyl)benzoic acid

2-Chloro-4-(methoxycarbonyl)benzoic acid

Carboxylic Acid

Chloro Group

Ester

• Amide Formation
• Esterification

• Reduction (to alcohol)
• Acyl Chloride Formation

• Nucleophilic Aromatic Substitution (SₙAr)
• Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

• Hydrolysis (to diacid)
• Transesterification

• Reduction (to alcohol)
• Amidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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